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molecular formula C4H7ClO3 B8599923 2-Chloroethyl methyl carbonate

2-Chloroethyl methyl carbonate

Cat. No. B8599923
M. Wt: 138.55 g/mol
InChI Key: JTAMKVMVSJVIKP-UHFFFAOYSA-N
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Patent
US04612386

Procedure details

A mixture of 6.93 g (0.05 mole) of 2-chloroethyl methyl carbonate, 7.03 g (0.05 mole) of benzoyl chloride and 0.85 g (0.0025 mole) of tetra-n-butylphosphonium bromide was heated to 150° C. After 3 hours, gas evolution had ceased and distillation gave 5.44 g (59 percent yield) of 2-chloroethyl benzoate at b.p. 81° C.-82° C./0.4 mm Hg.
Quantity
6.93 g
Type
reactant
Reaction Step One
Quantity
7.03 g
Type
reactant
Reaction Step One
Quantity
0.85 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](=[O:8])(OC)[O:2][CH2:3][CH2:4][Cl:5].C(Cl)(=O)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>[Br-].C([P+](CCCC)(CCCC)CCCC)CCC>[C:1]([O:2][CH2:3][CH2:4][Cl:5])(=[O:8])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1 |f:2.3|

Inputs

Step One
Name
Quantity
6.93 g
Type
reactant
Smiles
C(OCCCl)(OC)=O
Name
Quantity
7.03 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Name
Quantity
0.85 g
Type
catalyst
Smiles
[Br-].C(CCC)[P+](CCCC)(CCCC)CCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
distillation

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)OCCCl
Measurements
Type Value Analysis
AMOUNT: MASS 5.44 g
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 58.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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